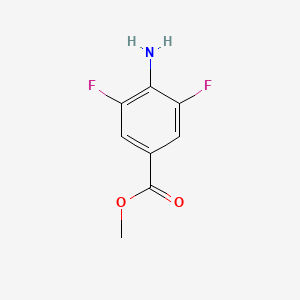

Methyl 4-amino-3,5-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVQDPOQLNDARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 4-amino-3,5-difluorobenzoate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3,5-difluorobenzoate is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of organic molecules, influencing their lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and the determination of its key characteristics.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 1162676-00-7[1]

Molecular Formula: C₈H₇F₂NO₂[1]

Molecular Weight: 187.14 g/mol

Physical Properties

The experimental determination of all physical properties for this compound is not widely available in the public domain. The following table summarizes the available data, including predicted values where experimental data is absent.

| Property | Value | Source |

| Appearance | Solid | |

| Melting Point | Not available | |

| Boiling Point | 286.0 ± 40.0 °C | Predicted |

| Density | 1.355 ± 0.06 g/cm³ | Predicted |

| Solubility | Not available |

Chemical Properties

| Property | Value | Source |

| pKa | 4.18 ± 0.10 (for the corresponding carboxylic acid) | Predicted[2] |

Spectral Data:

No publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Fischer esterification of 4-amino-3,5-difluorobenzoic acid with methanol, catalyzed by a strong acid. The following protocol is adapted from the synthesis of the corresponding ethyl ester.[3]

Materials:

-

4-Amino-3,5-difluorobenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend 4-amino-3,5-difluorobenzoic acid (1 equivalent) in anhydrous methanol (10-20 equivalents).

-

With stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Determination of Physical Properties

The following are general protocols for the determination of key physical properties.

Melting Point Determination:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Solubility Determination:

-

To a small, weighed amount of this compound in a test tube, add a known volume of a solvent (e.g., water, ethanol, acetone, dichloromethane).

-

Agitate the mixture at a constant temperature.

-

Observe for the dissolution of the solid.

-

If the solid dissolves, add more solute until saturation is reached. If the solid does not dissolve, the compound is classified as insoluble in that solvent at that concentration. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute dissolved in a given volume of solvent.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Cas 500577-99-1,4-Amino-3,5-difluorobenzoic acid | lookchem [lookchem.com]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-amino-3,5-difluorobenzoate: A Core Building Block for Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of Methyl 4-amino-3,5-difluorobenzoate (CAS No: 1162676-00-7), a pivotal chemical intermediate for researchers and professionals in drug discovery and development.[1] Its significance lies primarily in its role as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders.[1] This document details its chemical identity, a robust multi-step synthesis protocol, its strategic application in PROTAC design, key chemical reactivity insights, and essential safety and handling protocols. The guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and application of this important molecule.

Chemical Identity and Physicochemical Properties

This compound is a substituted aniline derivative characterized by a methyl ester and two fluorine atoms positioned ortho to the amine group. This specific substitution pattern is critical to its utility in medicinal chemistry.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1162676-00-7 | [1] |

| Molecular Formula | C₈H₇F₂NO₂ | [1] |

| Molecular Weight | 187.146 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Physical Form | Solid (predicted) | |

| Melting Point | Not reported in literature. | N/A |

| Boiling Point | Not reported in literature. The b.p. of the parent carboxylic acid is 294.2 °C. | N/A |

| Solubility | Expected to be soluble in organic solvents like DCM, Ethyl Acetate, and Methanol. | N/A |

Note: Experimental physicochemical data such as melting point, boiling point, and NMR spectra for this specific compound are not widely reported in peer-reviewed literature. Data is often provided for its precursor, 4-Amino-3,5-difluorobenzoic acid.[2][3]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The pathway described below is adapted from a validated protocol for the corresponding ethyl ester, providing a reliable route for laboratory-scale synthesis.[4]

Synthetic Workflow Overview

The overall transformation involves four key stages:

-

Cyanation: Introduction of a nitrile group via nucleophilic aromatic substitution.

-

Hydrolysis: Conversion of the nitrile to a carboxylic acid.

-

Esterification: Formation of the final methyl ester.

Caption: Synthetic pathway from 4-Bromo-2,6-difluoroaniline.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile [4]

-

Rationale: This step utilizes a Rosenmund-von Braun reaction to replace the bromine atom with a nitrile. Copper(I) cyanide is the cyanide source, and a high-boiling polar aprotic solvent like DMF is required to facilitate the reaction at elevated temperatures.

-

Procedure:

-

Suspend 4-bromo-2,6-difluoroaniline (1.0 eq.) and Copper(I) Cyanide (CuCN, 3.0 eq.) in Dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 24 hours, monitoring by TLC.

-

After cooling to room temperature, add aqueous ammonium hydroxide (e.g., 18%) and filter the solution.

-

Extract the aqueous filtrate with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to yield the product.

-

Step 2: Synthesis of 4-Amino-3,5-difluorobenzoic Acid [4]

-

Rationale: Basic hydrolysis is a standard method for converting nitriles to carboxylic acids. The intermediate carboxylate salt is protonated in an acidic workup to precipitate the product.

-

Procedure:

-

Treat 4-amino-3,5-difluorobenzonitrile (1.0 eq.) with a solution of sodium hydroxide (e.g., 1 M NaOH aq.).

-

Heat the solution to reflux for 24 hours.

-

Cool the reaction to room temperature and carefully add concentrated hydrochloric acid (HCl) dropwise until the pH is acidic (~pH 1).

-

The product will precipitate as its hydrochloride salt. Collect the solid by filtration.

-

For further purification, the salt can be dissolved in ethyl acetate, dried over magnesium sulfate (MgSO₄), filtered, and concentrated to yield the free acid.

-

Step 3: Synthesis of this compound [4]

-

Rationale: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Using methanol as both the reagent and solvent (in large excess) drives the equilibrium towards the desired methyl ester product.

-

Procedure:

-

Dissolve 4-amino-3,5-difluorobenzoic acid (1.0 eq.) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the solution to reflux for 10-12 hours.

-

After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as dichloromethane (DCM).

-

Dry the combined organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

-

Application in Targeted Protein Degradation

The primary value of this compound lies in its function as a precursor for constructing PROTACs.[1] PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5]

Role as a Linker Precursor

This building block is not typically part of the E3 ligase ligand or the target protein "warhead." Instead, it serves as a rigid, synthetically tractable component of the linker that connects these two ends.

-

Causality of Use: The ester group provides a convenient chemical handle. It can be easily hydrolyzed back to the carboxylic acid, which can then be coupled with an amine-functionalized linker or E3 ligase ligand using standard amide bond-forming reactions. Alternatively, the aniline nitrogen can be used as a nucleophile for further elaboration.

Caption: Workflow for incorporating the building block into a PROTAC.

Structural and Mechanistic Advantages

-

Rigidity: The phenyl ring provides conformational rigidity to the linker, which can be crucial for achieving the optimal orientation of the POI and E3 ligase in the ternary complex—a key determinant of degradation efficiency.

-

Fluorine Substitution: The ortho-fluorine atoms are not merely passive substituents. They significantly modulate the electronic properties of the molecule:

-

Metabolic Stability: C-F bonds are exceptionally strong, and fluorine substitution can block sites of oxidative metabolism, increasing the pharmacokinetic half-life of the final PROTAC molecule.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the aniline nitrogen, making it less basic and less likely to be protonated under physiological conditions.

-

Conformational Control: Fluorine atoms can engage in specific non-covalent interactions (e.g., hydrogen bonds, dipole interactions) that may help lock the molecule into a bioactive conformation.

-

Chemical Reactivity and Handling

Amide Bond Formation

The most critical reaction for this building block is amide coupling. The aniline nitrogen, rendered electron-deficient by the two ortho-fluorine atoms and the para-ester group, is a relatively poor nucleophile.[6]

-

Expert Insight: Standard amide coupling conditions may result in low yields. To overcome this reduced reactivity, more robust coupling protocols are recommended. This includes converting the coupling partner (a carboxylic acid) into a more reactive species, such as an acid chloride , or using potent coupling agents like HATU or COMU with a non-nucleophilic base (e.g., DIPEA).[6][7] The choice of solvent is also critical, with aprotic polar solvents like DMF or NMP often being preferred.

Other Reactions

-

Ester Hydrolysis: The methyl ester can be readily cleaved under basic conditions (e.g., LiOH, NaOH in a water/methanol mixture) to yield the corresponding carboxylic acid.

-

N-Alkylation/Arylation: The aniline nitrogen can undergo reactions such as Buchwald-Hartwig amination, although its reduced nucleophilicity must be considered.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following guidance is based on data for structurally similar compounds, such as 4-Amino-3,5-difluorobenzoic acid and other aminobenzoate derivatives.

Table 2: Hazard Profile and Recommended Precautions

| Hazard Category | Description and Precautionary Statements | Source(s) |

| Acute Toxicity | Warning: May be harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). | |

| Respiratory | Warning: May cause respiratory irritation (H335). Avoid breathing dust. Use only in a well-ventilated area. | |

| Handling | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. | |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | N/A |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | N/A |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | N/A |

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its strategic design, featuring a reactive handle and metabolically robust difluorinated ring, makes it a valuable asset for constructing the linkers of targeted protein degraders. Understanding its synthesis, reactivity, and the rationale behind its application allows researchers to fully leverage its potential in the development of next-generation therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 500577-99-1|4-Amino-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 500577-99-1 Cas No. | 4-Amino-3,5-difluorobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of Methyl 4-amino-3,5-difluorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 4-amino-3,5-difluorobenzoate (C₈H₇F₂NO₂; Molecular Weight: 187.14 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be used as a reference for the analysis of experimentally obtained spectra.

Predicted ¹H NMR Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | Doublet of doublets (dd) | 2H | H-2, H-6 (Aromatic) |

| ~ 4.5 - 5.0 | Broad singlet | 2H | -NH₂ |

| ~ 3.8 - 3.9 | Singlet | 3H | -OCH₃ |

Note: The chemical shift of the aromatic protons is influenced by the electron-donating amino group and the electron-withdrawing fluorine atoms and ester group. The amino protons are expected to be a broad signal and may exchange with D₂O.

Predicted ¹³C NMR Data

Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 - 168 | C=O (Ester) |

| ~ 150 - 155 (d, ¹JCF) | C-3, C-5 (C-F) |

| ~ 135 - 140 (t, ²JCF) | C-4 (C-NH₂) |

| ~ 115 - 120 | C-1 |

| ~ 110 - 115 (d, ²JCF) | C-2, C-6 |

| ~ 52 - 53 | -OCH₃ |

Note: Carbon signals for the fluorine-substituted carbons will appear as doublets due to one-bond C-F coupling (¹JCF). Carbons adjacent to the fluorinated carbons will exhibit smaller triplet or doublet of doublets couplings (²JCF, ³JCF).

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1720 - 1700 | Strong | C=O stretch (Ester) |

| 1620 - 1580 | Strong | N-H bend and Aromatic C=C stretch |

| 1520 - 1480 | Strong | Aromatic C=C stretch |

| 1300 - 1200 | Strong | C-O stretch (Ester) and C-N stretch |

| 1150 - 1050 | Strong | C-F stretch |

Note: The N-H stretching region may show two distinct bands for the primary amine. The carbonyl stretch is a prominent and sharp peak. The C-F stretches are typically strong and appear in the fingerprint region.[1][2]

Predicted Mass Spectrometry Fragmentation Data

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment Ion |

| 187 | [M]⁺ (Molecular Ion) |

| 156 | [M - OCH₃]⁺ |

| 128 | [M - COOCH₃]⁺ |

| 100 | [M - COOCH₃ - CO]⁺ |

Note: The molecular ion peak is expected to be observed. Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (•OCH₃) and the entire methoxycarbonyl group (•COOCH₃).[3][4][5][6][7]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[8]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[8]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[6]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[8]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which improves signal resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them to correlation tables to identify functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Data Acquisition (e.g., using GC-MS):

-

The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.

-

The separated compound elutes from the GC column and enters the mass spectrometer's ion source.

-

In the ion source (e.g., electron ionization), the molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[9]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment peaks to deduce the structure of the fragments.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. brainly.com [brainly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved List the major absorptions for the stretching | Chegg.com [chegg.com]

- 9. Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Methyl 4-amino-3,5-difluorobenzoate

Disclaimer: No specific crystallographic data for Methyl 4-amino-3,5-difluorobenzoate has been found in the searched literature. This guide presents the detailed crystal structure and molecular geometry of its close structural analog, Ethyl 4-amino-3,5-difluorobenzoate , based on a comprehensive study by Novikov et al.[1][2][3][4]. The substitution of the ethyl group with a methyl group is expected to have a minor impact on the molecular geometry but will influence the crystal packing.

Introduction

This compound is an aromatic ester of significant interest in medicinal chemistry and materials science. Its structural properties, particularly the influence of the electron-withdrawing fluorine atoms and the electron-donating amino group on the benzene ring, are crucial for understanding its chemical reactivity, intermolecular interactions, and potential applications in drug design and the development of novel materials. This technical guide provides a detailed analysis of its molecular and crystal structure, based on single-crystal X-ray diffraction data of its ethyl analog.

Molecular Geometry

The molecular structure of ethyl 4-amino-3,5-difluorobenzoate reveals a quasi-planar conformation. The presence of both electron-donating (-NH₂) and electron-withdrawing (-COOC₂H₅) groups in a para-disposition, along with the ortho-fluorine substituents, leads to a notable quinoid character in the phenyl ring. This is evidenced by the shortening of the C2-C3 and C5-C6 bond lengths and the elongation of the C1-C2 and C4-C5 bonds.

The fluorine substituents induce significant distortions in the bond angles of the benzene ring from the ideal 120°.[1][2][3]

Table 1: Selected Bond Lengths for Ethyl 4-amino-3,5-difluorobenzoate

| Bond | Length (Å) |

| C1-C2 | 1.403(2) |

| C1-C6 | 1.401(2) |

| C1-C7 | 1.481(2) |

| C2-C3 | 1.376(2) |

| C2-F1 | 1.353(1) |

| C3-C4 | 1.390(2) |

| C4-N1 | 1.364(2) |

| C4-C5 | 1.391(2) |

| C5-C6 | 1.376(2) |

| C6-F2 | 1.352(1) |

| C7-O1 | 1.212(2) |

| C7-O2 | 1.341(2) |

| O2-C8 | 1.464(2) |

| C8-C9 | 1.498(3) |

Table 2: Selected Bond Angles for Ethyl 4-amino-3,5-difluorobenzoate

| Angle | Degree (°) |

| C6-C1-C2 | 117.5(1) |

| C6-C1-C7 | 121.3(1) |

| C2-C1-C7 | 121.2(1) |

| C3-C2-C1 | 121.4(1) |

| C3-C2-F1 | 119.5(1) |

| C1-C2-F1 | 119.1(1) |

| C2-C3-C4 | 119.5(1) |

| C5-C4-C3 | 120.6(1) |

| C5-C4-N1 | 119.7(1) |

| C3-C4-N1 | 119.7(1) |

| C6-C5-C4 | 119.5(1) |

| C5-C6-C1 | 121.5(1) |

| C5-C6-F2 | 119.6(1) |

| C1-C6-F2 | 118.9(1) |

| O1-C7-O2 | 124.0(1) |

| O1-C7-C1 | 124.6(1) |

| O2-C7-C1 | 111.4(1) |

| C7-O2-C8 | 116.4(1) |

| O2-C8-C9 | 107.5(2) |

Crystal Structure and Supramolecular Features

The crystal structure of ethyl 4-amino-3,5-difluorobenzoate is characterized by a network of intermolecular interactions, including hydrogen bonds and π-stacking, which dictate the packing of the molecules in the solid state.[1][2][3]

Table 3: Crystallographic Data for Ethyl 4-amino-3,5-difluorobenzoate

| Parameter | Value |

| Chemical Formula | C₉H₉F₂NO₂ |

| Formula Weight | 201.17 |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 16.035(1) |

| b (Å) | 7.428(1) |

| c (Å) | 15.353(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| V (ų) | 1828.3(3) |

| Z | 8 |

| T (K) | 293(2) |

| ρcalc (g/cm³) | 1.462 |

In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains along the crystallographic b-axis.[1][3] Additionally, C—H⋯F short contacts and π-stacking interactions between the phenyl rings of adjacent molecules contribute to the stability of the crystal lattice.[1][2][3]

Experimental Protocols

Synthesis of Ethyl 4-amino-3,5-difluorobenzoate

The synthesis of ethyl 4-amino-3,5-difluorobenzoate involves a multi-step process starting from 4-amino-3,5-difluorobenzonitrile.[1]

-

Hydrolysis of 4-amino-3,5-difluorobenzonitrile: 4-amino-3,5-difluorobenzonitrile is treated with a solution of sodium hydroxide and heated to reflux for 24 hours. The resulting solution is then cooled and acidified with concentrated hydrochloric acid to precipitate 4-amino-3,5-difluorobenzoic acid as a hydrochloride salt.[1]

-

Esterification: The obtained 4-amino-3,5-difluorobenzoic acid is dissolved in ethanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 10 hours.[1]

-

Work-up and Purification: The reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, ethyl 4-amino-3,5-difluorobenzoate.[1]

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation from a suitable solvent, such as dichloromethane.[1]

-

Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to the amino group are located from a difference Fourier map and refined isotropically, while other hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and structural characterization.

Intermolecular Interactions in the Crystal Lattice

Caption: Key intermolecular interactions in the crystal lattice.

References

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of Methyl 4-amino-3,5-difluorobenzoate in common lab solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of Methyl 4-amino-3,5-difluorobenzoate in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the predicted solubility based on its chemical structure and provides detailed experimental protocols for researchers to determine the precise solubility in their laboratories.

Compound Overview: this compound

This compound is a fluorinated aromatic compound containing both an amine and a methyl ester functional group. Its chemical structure suggests a moderate polarity. The presence of fluorine atoms can influence its solubility characteristics, often increasing solubility in certain organic solvents while decreasing it in others. Understanding its solubility is crucial for applications in synthesis, purification, formulation, and various analytical procedures.

Chemical Structure:

-

Name: this compound

-

CAS Number: 1162676-00-7[1]

-

Molecular Formula: C₈H₇F₂NO₂[1]

-

Physical Form: Solid[2]

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational prediction of solubility. The molecule possesses polar functional groups (amine and ester) capable of hydrogen bonding and dipole-dipole interactions, as well as a nonpolar aromatic ring.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility in water is expected to be low due to the hydrophobic nature of the benzene ring. However, the presence of the amino group, which can act as a hydrogen bond donor and acceptor, may impart slight aqueous solubility. Solubility is likely to be higher in alcohols like ethanol and methanol, which can engage in hydrogen bonding and also solvate the aromatic portion of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is predicted in these solvents. They can effectively solvate the polar functional groups through dipole-dipole interactions without the steric hindrance that can sometimes occur with protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in highly nonpolar solvents like hexane. Toluene, being aromatic, may show slightly better solubility due to pi-pi stacking interactions with the benzene ring of the compound.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are often effective for compounds of intermediate polarity. Good solubility is anticipated in dichloromethane and chloroform.

-

Acidic/Basic Aqueous Solutions: The basic amino group suggests that the solubility in acidic aqueous solutions (e.g., 5% HCl) will be significantly higher than in neutral water, due to the formation of a soluble ammonium salt. Conversely, the compound is not expected to be soluble in basic solutions like 5% NaOH.[3]

Experimental Protocols

To obtain precise solubility data, the following experimental protocols are recommended.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in a range of solvents and helps in selecting appropriate solvents for recrystallization or other procedures.

Materials:

-

This compound

-

Small test tubes or vials

-

A range of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, 5% HCl, 5% NaOH)

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 10-20 mg of solid this compound into a small test tube.

-

Add the selected solvent dropwise, starting with 0.5 mL.

-

Vigorously shake or vortex the tube for 30-60 seconds.[3]

-

Observe the mixture against a contrasting background.

-

Classify the solubility based on visual inspection:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound appears insoluble, add an additional 0.5 mL of the solvent and repeat the agitation and observation steps. This can help distinguish between partial and complete insolubility.

-

Record the observations in a structured table.

Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility of the compound in a specific solvent at a given temperature, typically expressed in g/100 mL or mg/mL.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or flasks with screw caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for collecting the filtrate

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution is formed.

-

Seal the vial and place it in a temperature-controlled shaker or on a stir plate at the desired temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a filter to remove any undissolved solid particles.

-

Dispense the filtered, saturated solution into a pre-weighed vial.

-

Record the exact volume of the solution transferred.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, re-weigh the vial.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of solution in mL) * 100

-

Repeat the measurement at least in triplicate for each solvent to ensure accuracy and precision.

Data Presentation

Quantitative and qualitative data should be organized into clear tables for easy comparison and reference.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Observation (e.g., Soluble, Partially Soluble, Insoluble) |

| Polar Protic | Water | |

| Methanol | ||

| Ethanol | ||

| Polar Aprotic | Acetone | |

| Acetonitrile | ||

| Dimethyl Sulfoxide (DMSO) | ||

| N,N-Dimethylformamide (DMF) | ||

| Nonpolar | Hexane | |

| Toluene | ||

| Chlorinated | Dichloromethane (DCM) | |

| Chloroform | ||

| Aqueous Acid/Base | 5% Hydrochloric Acid (HCl) | |

| 5% Sodium Hydroxide (NaOH) |

Table 2: Quantitative Solubility of this compound at 25°C

| Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Dichloromethane | |||

| e.g., Ethanol | |||

| e.g., Acetonitrile | |||

| e.g., Toluene |

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility profile of a compound like this compound.

Caption: Workflow for determining the solubility profile of a new compound.

Solvent Classification for Selection

This diagram helps in the rational selection of a diverse set of solvents for thorough solubility screening.

Caption: Classification of common laboratory solvents by polarity.

References

Technical Guide: Thermal Stability and Degradation Profile of Methyl 4-amino-3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific experimental data on the thermal stability and degradation profile of Methyl 4-amino-3,5-difluorobenzoate is not extensively available in peer-reviewed literature. This guide provides a comprehensive framework based on the analysis of analogous compounds, established principles of thermal analysis, and standardized protocols. The quantitative data presented for the subject compound are predictive and intended to serve as a benchmark for experimental investigation.

Introduction

This compound is a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. Its structural motifs, including the aminobenzoate core and ortho-fluorine substituents, contribute to its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials. An in-depth understanding of its thermal stability and degradation pathways is critical for defining storage conditions, processing parameters, and predicting its shelf-life and impurity profile. This technical guide outlines the expected thermal behavior of this compound and provides detailed protocols for its empirical analysis.

Predicted Thermal Properties

The thermal stability of this compound is influenced by the interplay of the amino, ester, and difluoro-aromatic functionalities. The presence of strong C-F bonds is known to enhance thermal stability. However, the amino and ester groups can be susceptible to thermal degradation. Based on data from analogous compounds, the following thermal events are anticipated.

Data Summary

The following tables summarize the predicted and known thermal properties of this compound and its structural analogs.

Table 1: Predicted Thermal Properties of this compound

| Parameter | Predicted Value/Range | Analytical Technique |

| Melting Point (T_m) | 100 - 120 °C | Differential Scanning Calorimetry (DSC) |

| Onset of Decomposition (T_onset) | > 200 °C | Thermogravimetric Analysis (TGA) |

| Major Decomposition Step | 200 - 350 °C | Thermogravimetric Analysis (TGA) |

Table 2: Experimental Thermal Data of Analogous Compounds

| Compound | Melting Point (°C) | Decomposition Characteristics | Reference |

| Methyl 4-aminobenzoate | 110 - 113 | Stable up to its melting point. | [1] |

| 3,5-Difluoro-2,4,6-trinitroanisole | 82 | Decomposition onset at ~285 °C. | [2] |

| Ethyl 4-amino-3,5-difluorobenzoate | Not Available | Crystal structure reported, suggesting good stability at ambient conditions. | [3][4] |

Potential Degradation Pathways

The degradation of this compound under thermal stress is likely to proceed through several pathways involving the amino and ester functional groups. The fluorinated benzene ring is expected to be relatively stable.

-

Hydrolysis: In the presence of moisture, the ester can hydrolyze to 4-amino-3,5-difluorobenzoic acid and methanol. This process can be accelerated by acidic or basic conditions.

-

Decarboxylation: At elevated temperatures, the ester or its hydrolyzed acid product could undergo decarboxylation to yield 2,6-difluoroaniline.

-

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and more complex degradation products, potentially involving polymerization.

A generalized degradation pathway is illustrated in the following diagram.

Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.

Experimental Workflow

The overall workflow for the thermal analysis is depicted below.

Thermogravimetric Analysis (TGA)

TGA is used to measure changes in mass as a function of temperature, providing information on thermal stability and decomposition temperatures.[5][6]

-

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum or ceramic TGA pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended.[7]

-

Atmosphere: Purge with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset) from the resulting TGA curve.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other thermal events.[8][9]

-

Objective: To determine the melting point and enthalpy of fusion of this compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Experimental Conditions:

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min.

-

Cool down to 25 °C at a rate of 10 °C/min.

-

Perform a second heating ramp under the same conditions as the first to observe the thermal behavior of the melt-quenched sample.

-

-

Atmosphere: Purge with nitrogen at a flow rate of 20-50 mL/min.

-

-

Data Analysis:

-

Determine the melting point (T_m) from the onset of the endothermic melting peak in the first heating cycle.

-

Calculate the enthalpy of fusion (ΔH_f) by integrating the area of the melting peak.

-

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

HPLC is a crucial technique for separating, identifying, and quantifying the degradation products formed during stability studies.[10][11][12]

-

Objective: To separate and identify potential degradation products of this compound after forced degradation.

-

Forced Degradation:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to various stress conditions, including:

-

Heat: Store a solution at a temperature determined from TGA analysis (e.g., 150 °C) for a defined period.

-

Acid: Add 0.1 M HCl and heat gently.

-

Base: Add 0.1 M NaOH and keep at room temperature.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature.

-

-

Neutralize the acidic and basic samples before analysis.

-

-

HPLC-MS/MS Method:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound, coupled with a mass spectrometer (MS/MS) for peak identification.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

-

Use the mass spectral data to propose structures for the observed degradation products.

-

Conclusion

While direct experimental data for this compound is limited, a comprehensive thermal stability and degradation profile can be established through the systematic application of the experimental protocols outlined in this guide. The predicted thermal properties and potential degradation pathways provide a solid foundation for further investigation. A thorough understanding of the thermal behavior of this compound is essential for its successful application in research and development, ensuring the quality, safety, and efficacy of the resulting products.

References

- 1. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. veeprho.com [veeprho.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 9. smithers.com [smithers.com]

- 10. lcms.cz [lcms.cz]

- 11. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. matheo.uliege.be [matheo.uliege.be]

The Strategic Role of Ortho-Fluorine Substitution in Modulating Molecular Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of therapeutic candidates. Among the various positions for fluorination, ortho-substitution on aromatic rings presents a unique set of effects that can profoundly influence a molecule's behavior. This technical guide provides an in-depth exploration of the role of ortho-fluorine substitution on key molecular properties, offering insights for researchers, scientists, and drug development professionals. By understanding these effects, scientists can more effectively leverage ortho-fluorination as a strategic tool in the design of novel therapeutics with optimized efficacy and safety profiles.[1][2]

This guide will delve into the impact of ortho-fluorine substitution on acidity (pKa), lipophilicity (logP), metabolic stability, and protein-ligand binding affinity. Furthermore, it will provide detailed experimental protocols for the determination of these crucial parameters and utilize visualizations to illustrate key concepts and workflows.

Impact on Acidity (pKa)

The introduction of a highly electronegative fluorine atom at the ortho position of an aromatic ring exerts a significant influence on the acidity of nearby functional groups. This is primarily due to the strong electron-withdrawing inductive effect (-I) of fluorine, which stabilizes the conjugate base formed upon deprotonation, thereby increasing acidity (i.e., lowering the pKa value). This effect is most pronounced at the ortho position due to the proximity of the fluorine atom to the acidic proton.[3]

Data Presentation: pKa Values

The following tables summarize the experimentally determined pKa values for a series of compounds, comparing the parent molecule with its ortho-fluorinated analog.

Table 1: Comparison of pKa Values for Anilines

| Compound | Structure | pKa |

| Aniline | C₆H₅NH₂ | 4.61[2] |

| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20[2] |

Table 2: Comparison of pKa Values for Phenols

| Compound | Structure | pKa |

| Phenol | C₆H₅OH | 10.0[4] |

| 2-Fluorophenol | 2-FC₆H₄OH | 8.7[5] |

Table 3: Comparison of pKa Values for Benzoic Acids

| Compound | Structure | pKa |

| Benzoic Acid | C₆H₅COOH | 4.20[3] |

| 2-Fluorobenzoic Acid | 2-FC₆H₄COOH | 3.27[3] |

Impact on Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of ortho-fluorine substitution on logP is more complex than its effect on pKa and is influenced by a combination of factors, including changes in molecular surface area, polarity, and intramolecular interactions. Generally, the introduction of a fluorine atom increases lipophilicity.

Data Presentation: logP Values

The following table provides a comparison of logP values for selected parent molecules and their ortho-fluorinated derivatives.

Table 4: Comparison of logP Values

| Compound | Structure | logP |

| Aniline | C₆H₅NH₂ | 0.90[2] |

| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 1.15[2] |

Impact on Metabolic Stability

A significant advantage of incorporating fluorine, including at the ortho position, into drug candidates is the potential to enhance metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By strategically placing a fluorine atom at a metabolically labile position, often identified through metabolite identification studies, the rate of metabolic degradation can be significantly reduced, leading to a longer in vivo half-life and improved bioavailability.[2][6]

While comprehensive tabular data for direct ortho-fluoro versus non-fluoro comparisons are sparse in publicly available literature, numerous case studies demonstrate this principle. For instance, the strategic fluorination of a pyrazolo[1,5-a]pyrimidine inhibitor at the ortho-position of an aniline ring led to an improved in vivo half-life (2.5 h) compared to the non-fluorinated parent compound (1.2 h).[7] This improvement was attributed to the reduction of first-pass metabolism.[7]

Impact on Binding Affinity

The effect of ortho-fluorine substitution on protein-ligand binding affinity is multifaceted and context-dependent. The introduction of fluorine can influence binding through several mechanisms:

-

Alteration of pKa: As discussed, ortho-fluorination lowers the pKa of nearby functional groups. This can alter the ionization state of the ligand within the physiological pH of a binding pocket, potentially leading to more favorable electrostatic interactions.

-

Conformational Control: The ortho-fluorine can induce a specific conformation of the molecule that is more favorable for binding to the target protein. This can be due to steric effects or through-space electronic interactions.

-

Direct Interactions: The fluorine atom itself can participate in favorable interactions within the binding pocket, such as orthogonal multipolar interactions with backbone amides or other polar residues.[8]

Quantifying the direct impact of ortho-fluorination on binding affinity often requires extensive structure-activity relationship (SAR) studies. For example, a study on fluoroaromatic inhibitors of carbonic anhydrase found that the binding affinity was dependent on the pattern of fluorine substitution, with all compounds in the library exhibiting high affinity (Kd < 3 nM).[9] Another study on aminergic G protein-coupled receptor ligands indicated that the ortho position on an aromatic ring was a favorable site for fluorination to achieve a positive potency effect.[5]

Conformational Effects

Ortho-fluorine substitution can exert significant control over molecular conformation. The steric bulk of the fluorine atom, although relatively small, can restrict the rotation of adjacent groups. Furthermore, electrostatic and stereoelectronic effects, such as the gauche effect, can favor specific torsional angles. The gauche effect is a phenomenon where a gauche conformation (substituents separated by a 60° dihedral angle) is more stable than the anti conformation.[10] This is often observed in 1,2-difluoroethane and can be attributed to hyperconjugation, where electron density is donated from a C-H σ-bonding orbital to a C-F σ*-antibonding orbital.[10] Such conformational preferences induced by ortho-fluorine can pre-organize a ligand into a bioactive conformation, thereby enhancing its binding affinity.

Experimental Protocols

Accurate determination of the molecular properties discussed above is crucial for informed drug design. The following sections provide detailed methodologies for key experiments.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the pKa of a substance. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water, methanol-water mixture).

-

Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

-

Calibration: Calibrate a pH meter using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).

-

Titration:

-

Place a known volume of the test compound solution into a beaker equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Slowly add the standardized titrant (NaOH for an acidic compound, HCl for a basic compound) in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve (the equivalence point).

-

Determination of logP (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the partition coefficient (logP) of a compound between two immiscible liquids, typically n-octanol and water.[6]

Methodology:

-

Pre-saturation of Solvents:

-

Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) in a separatory funnel.

-

Shake vigorously and allow the phases to separate completely. This ensures that each solvent is saturated with the other.

-

-

Partitioning of the Compound:

-

Accurately weigh a small amount of the test compound and dissolve it in one of the pre-saturated solvents.

-

Add a known volume of this solution to a flask containing a known volume of the other pre-saturated solvent.

-

Shake the flask for a sufficient amount of time to allow the compound to reach equilibrium between the two phases (e.g., 1-2 hours).

-

-

Phase Separation:

-

Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

In Vitro Microsomal Stability Assay

This assay is widely used to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.[1]

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Thaw liver microsomes (human or from other species) on ice.

-

Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, combine the liver microsomes and the test compound (at a final concentration typically around 1 µM).

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (incubation volume / amount of microsomal protein).

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 8. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Methyl 4-amino-3,5-difluorobenzoate and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Methyl 4-amino-3,5-difluorobenzoate and its derivatives, focusing on their synthesis, chemical properties, and burgeoning applications in medicinal chemistry, particularly as scaffolds for potent kinase inhibitors. The strategic incorporation of fluorine atoms onto the phenyl ring significantly influences the physicochemical and pharmacological properties of these compounds, making them valuable building blocks in the design of novel therapeutic agents.

Synthesis of the Core Scaffold

The synthesis of the ethyl ester analog, Ethyl 4-amino-3,5-difluorobenzoate, has been well-documented and serves as a primary example of the synthetic route to this class of compounds. The process typically involves a multi-step sequence starting from readily available precursors.

Experimental Protocol: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate

A common synthetic pathway begins with the conversion of 4-bromo-2,6-difluoroaniline to 4-amino-3,5-difluorobenzonitrile, followed by hydrolysis to the corresponding carboxylic acid, and subsequent esterification.[1][2]

Step 1: Synthesis of 4-amino-3,5-difluorobenzonitrile

-

4-bromo-2,6-difluoroaniline (50.0 g, 240 mmol) and copper(I) cyanide (CuCN) (64.5 g, 720 mmol) are suspended in dimethylformamide (DMF, 500 mL).[1]

-

The mixture is heated to reflux for 24 hours.[1]

-

After cooling to room temperature, 18% ammonium hydroxide (NH₄OH, 2 L) is added, and the resulting solution is filtered.[1]

Step 2: Synthesis of 4-amino-3,5-difluorobenzoic acid

-

4-amino-3,5-difluorobenzonitrile (14.91 g, 96.7 mmol) is treated with 1 M sodium hydroxide (NaOH, 480 mL).[1]

-

The solution is heated to reflux for 24 hours.[1]

-

After cooling, concentrated hydrochloric acid (HCl, 60 mL) is added dropwise until the pH is approximately 1, precipitating the product as a hydrochloride salt.[1]

-

The salt is dissolved in ethyl acetate, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield 4-amino-3,5-difluorobenzoic acid (Yield: 84.2%).[1]

Step 3: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate

-

4-amino-3,5-difluorobenzoic acid (14.9 g, 96.7 mmol) is dissolved in ethanol (300 mL).[1]

-

Sulfuric acid (H₂SO₄, 6 mL) is added, and the mixture is refluxed for 10 hours.[1]

-

The reaction is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane (DCM).[1]

-

The organic phase is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to give the final product (Yield: 77%).[1]

The synthesis of the methyl ester, this compound, follows a similar esterification procedure using methanol instead of ethanol.

Derivatives of this compound in Medicinal Chemistry

The 4-amino-3,5-difluorobenzoyl moiety is a privileged scaffold in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) families, which are crucial in cancer and inflammatory diseases. The fluorine atoms at the 3 and 5 positions can enhance binding affinity and improve metabolic stability.

Application in EGFR Inhibitors

Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC). Derivatives of 4-aminobenzoic acid have been explored as EGFR inhibitors. For instance, dianilinopyrimidine derivatives incorporating a 3-fluorobenzamido moiety have demonstrated significant anti-tumor activities.

Application in JAK Inhibitors

The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and cancers. JAK inhibitors have emerged as a significant class of therapeutics. The 4-amino-3,5-difluorobenzoyl scaffold can be incorporated into molecules designed to inhibit JAK enzymes.

Quantitative Data on Derivatives

The following table summarizes the biological activity of selected derivatives that incorporate the 4-amino-3,5-difluorobenzoyl or a closely related moiety.

| Compound ID | Core Structure | Target | Activity (IC₅₀) | Reference |

| Compound 4c | Dianilinopyrimidine | A549 cells | 0.56 µM | [3] |

| PC-3 cells | 2.46 µM | [3] | ||

| HepG2 cells | 2.21 µM | [3] | ||

| Compound 8 | Imidazo[1,2-a]quinoxaline | A431 cells | 2.31 µM | [4] |

| Compound 12 | Imidazo[1,2-a]quinoxaline | A549 cells | 7.56 µM | [4] |

| Compound 14 | Imidazo[1,2-a]quinoxaline | H1975 cells | 3.45 µM | [4] |

Experimental Workflows

The general workflow for the synthesis and evaluation of these derivatives follows a standard drug discovery process.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the area of oncology and immunology. The synthetic accessibility of the core scaffold, combined with the beneficial effects of the difluoro substitution pattern on biological activity, makes these compounds highly attractive for further investigation. Future research will likely focus on expanding the diversity of derivatives and exploring their efficacy in a wider range of biological targets and disease models.

References

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Genesis and Evolution of Fluorinated Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of the discovery, synthesis, and application of fluorinated benzoic acid derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on this critical class of compounds.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established and powerful strategy in modern drug discovery.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[1] When incorporated into the benzoic acid scaffold, these effects are particularly pronounced, leading to derivatives with enhanced metabolic stability, binding affinity, lipophilicity, and modulated acidity (pKa).[1] These attributes make fluorinated benzoic acid derivatives highly valuable as intermediates and core structures in the development of novel therapeutics across a wide range of disease areas, from inflammatory conditions to cancer.[1]

Historical Perspective: From Early Discoveries to Modern Pharmaceuticals

The journey of fluorinated organic compounds began in the 19th century, predating even the isolation of elemental fluorine. One of the earliest syntheses of an organofluorine compound was achieved in 1862 by Alexander Borodin, who synthesized benzoyl fluoride from benzoyl chloride. Organofluorine chemistry remained a niche field until the 1920s when Belgian chemist Frederic Swarts pioneered halogen exchange reactions. This work laid the foundation for the development of chlorofluorocarbons (CFCs) in the 1930s.

A pivotal moment for medicinal chemistry was the discovery of the biological activity of 5-fluorouracil in 1957, which spurred intense interest in the pharmacological effects of fluorination. The development of non-steroidal anti-inflammatory drugs (NSAIDs) in the 1960s saw the emergence of fluorinated benzoic acid derivatives as key therapeutic agents. Flufenamic acid, a derivative of anthranilic acid (2-aminobenzoic acid), was invented in 1963 by scientists at Parke-Davis. This was followed by the development of Diflunisal, a difluorophenyl derivative of salicylic acid.

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s led to a paradigm shift in NSAID development.[2] The realization that the therapeutic anti-inflammatory effects were primarily mediated by COX-2, while the common gastrointestinal side effects were linked to COX-1 inhibition, drove the quest for selective COX-2 inhibitors.[2][3] This research culminated in the development of drugs like Celecoxib, which features a trifluoromethyl group and demonstrates high selectivity for COX-2.[1]

Physicochemical and Biological Properties: A Quantitative Overview

The strategic placement of fluorine atoms on the benzoic acid ring allows for the fine-tuning of molecular properties critical for drug efficacy. The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid group. Fluorination also typically increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes. These modifications, in turn, influence the biological activity of the resulting compounds, such as their ability to inhibit specific enzymes.

Below is a table summarizing key quantitative data for representative fluorinated benzoic acid derivatives and related compounds.

| Compound Name | Structure | pKa | logP | Biological Target | IC50 (µM) |

| Benzoic Acid | C7H6O2 | 4.20 | 1.87 | - | - |

| 2-Fluorobenzoic Acid | C7H5FO2 | 3.27 | 1.95 | - | - |

| 3-Fluorobenzoic Acid | C7H5FO2 | 3.86 | 2.16 | - | - |

| 4-Fluorobenzoic Acid | C7H5FO2 | 4.14 | 2.07 | - | - |

| Celecoxib | C17H14F3N3O2S | - | 3.3 | COX-2 | 0.42 (COX-2) |

| Flurbiprofen | C15H13FO2 | 4.22 | 4.16 | COX-1/COX-2 | - |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | C20H17FN2O2S | - | - | COX-2 | 0.29 (COX-2) |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated benzoic acid derivatives and for the evaluation of their biological activity.

Protocol 1: Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid

This protocol describes a common method for the synthesis of 2-fluorobenzoic acid from anthranilic acid, involving a diazotization reaction followed by fluorination.

Materials:

-

Anthranilic acid

-

Anhydrous Hydrogen Fluoride (HF) or Tetrafluoroboric acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Methoxyethyl methyl ether (or a similar non-aqueous solvent)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Diazotization:

-

Suspend anthranilic acid in the chosen non-aqueous solvent in a reaction vessel.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water while maintaining the low temperature. Stir vigorously.

-

After the addition is complete, continue stirring at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Fluorination:

-

To the cold diazonium salt solution, slowly add anhydrous hydrogen fluoride or tetrafluoroboric acid.

-

After the addition, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. The diazonium group is replaced by fluorine during this step.

-

-

Work-up and Isolation:

-

Cool the reaction mixture and carefully pour it into a beaker of ice water to quench the reaction.

-

Neutralize any remaining acid by slowly adding sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 2-fluorobenzoic acid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product.

-

Protocol 2: Synthesis of Flufenamic Acid

This protocol details the synthesis of the NSAID Flufenamic acid from 2-chlorobenzoic acid and 3-(trifluoromethyl)aniline.[4]

Materials:

-

2-Chlorobenzoic acid

-

3-(Trifluoromethyl)aniline

-

Potassium carbonate (K₂CO₃)

-

Copper powder (catalyst)

-

Amyl alcohol (solvent)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid, 3-(trifluoromethyl)aniline, potassium carbonate, and a catalytic amount of copper powder in amyl alcohol. The molar ratio of 2-chlorobenzoic acid to 3-(trifluoromethyl)aniline is typically 1:1.1.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude Flufenamic acid.

-

Filter the precipitate and wash it thoroughly with water to remove any inorganic salts.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure Flufenamic acid.

-